Home > Products > Screening Compounds P137742 > 1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid
1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid -

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

Catalog Number: EVT-272568
CAS Number:
Molecular Formula: C24H24F3N3O3
Molecular Weight: 459.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LAS191859 is a potent antagonist of CRTH2/DP2 with IC50 values of 9.58, 14, 15.5, and 7.6 nM for recombinant human, rat, mouse, and guinea pig CRTH2/DP2 receptors, respectively. It is selective for CRTH2/DP2 over a panel of 65 enzymes, ion channels, and transporters with <25% inhibition for all targets when tested at a concentration of 10 μM. LAS191859 reduces shape change of eosinophils (IC50s = 2 and 8.2 nM in isolated eosinophils and whole blood, respectively) and eosinophil chemotaxis (IC50 = 1.3 nM) induced by prostaglandin D2 (PGD2;) binding to CRTH2/DP2. Oral administration of LAS191859 reduces PGD2-induced systemic eosinophilia in guinea pigs (ID50 = 131 μg/kg).
LAS191859 is a CRTH2/DP2 antagonist with IC50 values of 9.58, 14, 15.5, and 7.6 nM for recombinant human, rat, mouse, and guinea pig CRTH2/DP2 receptors, respectively. In vitro evidence in GTPγS binding studies indicate that LAS191859 is a CRTh2 antagonist with activity in the low nanomolar range. This potency is also maintained in cellular assays performed with human eosinophils and whole blood. The main differentiation of LAS191859 vs other CRTh2 antagonists is in its receptor binding kinetics. LAS191859 has a residence time half-life of 21h at CRTh2 that translates into a long-lasting in vivo efficacy that is independent of plasma levels
Overview

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid, commonly referred to as LAS191859, is a synthetic compound that has gained attention for its pharmacological properties, particularly as an antagonist of the Chemoattractant Receptor-Homologous Molecule expressed on T helper 2 cells (CRTH2). This receptor plays a significant role in the inflammatory response, making LAS191859 a candidate for treating conditions such as chronic asthma and systemic eosinophilia.

Source and Classification

The compound is classified under pyrrolopyridine derivatives and is noted for its specific structural features that contribute to its biological activity. The source of information regarding its pharmacological profile includes various scientific publications and patent filings, which detail its synthesis, mechanism of action, and potential applications in therapeutic settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of LAS191859 involves multiple steps that begin with the formation of the pyrrolo[2,3-b]pyridine core. The general synthetic route includes:

  1. Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of Functional Groups: The trifluoromethyl group and cyclopropylcarbonyl group are introduced via substitution reactions.
  3. Final Assembly: The compound is completed through coupling reactions followed by purification processes to ensure the desired purity levels.

The synthesis pathway is complex and requires careful control of reaction conditions to optimize yield and selectivity .

Molecular Structure Analysis

Structure and Data

The molecular formula for LAS191859 is C24H24F3N3O3. Its structural features include:

  • A pyrrolo[2,3-b]pyridine ring system.
  • A trifluoromethyl group attached to a phenyl ring.
  • An ethylamino group linked to a cyclopropylcarbonyl moiety.

The InChI representation for this compound is:

InChI 1S C24H24F3N3O3 c1 3 29 23 33 15 5 6 15 12 17 10 18 24 25 26 27 7 9 20 17 30 13 16 11 21 31 32 19 8 4 14 2 28 22 19 30 h4 7 10 13 15H 3 5 6 11 12H2 1 2H3 H 31 32 \text{InChI 1S C24H24F3N3O3 c1 3 29 23 33 15 5 6 15 12 17 10 18 24 25 26 27 7 9 20 17 30 13 16 11 21 31 32 19 8 4 14 2 28 22 19 30 h4 7 10 13 15H 3 5 6 11 12H2 1 2H3 H 31 32 }

This representation captures the essential aspects of the compound's structure and allows for computational modeling and further analysis.

Chemical Reactions Analysis

Reactions and Technical Details

LAS191859 undergoes various chemical reactions due to its functional groups. Notably:

  1. Reactivity with Nucleophiles: The carbonyl groups present in the structure can react with nucleophiles under suitable conditions.
  2. Hydrolysis: The ester functionalities may hydrolyze in aqueous environments.
  3. Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

These reactions are critical for understanding the behavior of LAS191859 in biological systems and its potential modifications for enhanced activity or selectivity .

Mechanism of Action

Process and Data

LAS191859 acts primarily as a selective antagonist of the CRTH2 receptor. The mechanism involves:

  1. Binding Affinity: It binds to the CRTH2 receptor with high affinity, inhibiting its activation by prostaglandin D2 (PGD2).
  2. Reduction of Inflammation: By blocking this receptor, LAS191859 effectively reduces inflammatory responses associated with asthma and allergic conditions.

The pharmacokinetics indicate that it is orally active, allowing for convenient administration in therapeutic settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of LAS191859 include:

  • Molecular Weight: 441.46 g/mol
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

These properties are essential for determining the compound's formulation and delivery methods in clinical applications .

Applications

Scientific Uses

LAS191859 has potential applications in various fields:

  1. Pharmacology: As a CRTH2 antagonist, it is being investigated for treating asthma and other allergic conditions.
  2. Research Tool: It serves as a valuable tool for studying inflammatory pathways mediated by CRTH2.

Research continues into optimizing its efficacy and exploring additional therapeutic uses based on its mechanism of action .

Properties

Product Name

1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid

IUPAC Name

2-[1-[2-[[cyclopropanecarbonyl(ethyl)amino]methyl]-4-(trifluoromethyl)phenyl]-6-methylpyrrolo[2,3-b]pyridin-3-yl]acetic acid

Molecular Formula

C24H24F3N3O3

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C24H24F3N3O3/c1-3-29(23(33)15-5-6-15)12-17-10-18(24(25,26)27)7-9-20(17)30-13-16(11-21(31)32)19-8-4-14(2)28-22(19)30/h4,7-10,13,15H,3,5-6,11-12H2,1-2H3,(H,31,32)

InChI Key

KGBYKYDRYYERIX-UHFFFAOYSA-N

SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4

Solubility

Soluble in DMSO

Synonyms

LAS191859; LAS-191859; LAS 191859.

Canonical SMILES

CCN(CC1=C(C=CC(=C1)C(F)(F)F)N2C=C(C3=C2N=C(C=C3)C)CC(=O)O)C(=O)C4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.